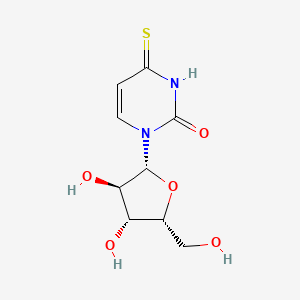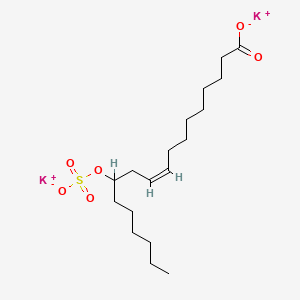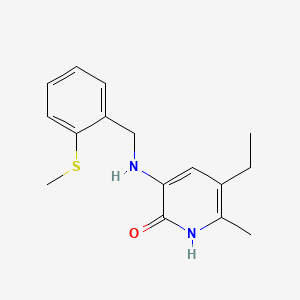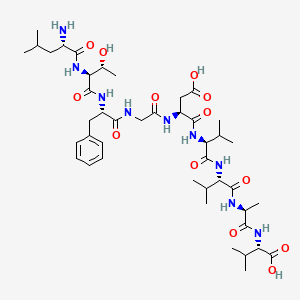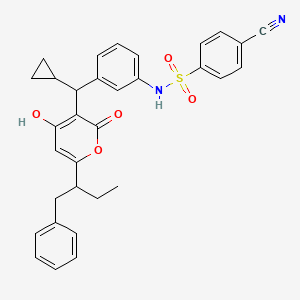
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Glycosylation Reaction: The initial step involves the glycosylation of a pyrimidinone derivative with a protected sugar moiety. This reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protecting groups on the sugar moiety are then removed under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and high-throughput screening for reaction conditions.
Analyse Chemischer Reaktionen
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sugar moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activity.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: This compound is studied for its interactions with enzymes and nucleic acids, providing insights into the mechanisms of nucleoside metabolism and function.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments, as it can inhibit the replication of viruses and the proliferation of cancer cells.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This compound targets specific enzymes involved in nucleoside metabolism, such as polymerases and kinases, leading to the inhibition of viral replication or cancer cell proliferation. The exact molecular pathways involved may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- can be compared with other nucleoside analogs, such as:
- 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
- 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
- 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- lies in its specific structural modifications, which enhance its biological activity and therapeutic potential. Similar compounds may have different sugar moieties or functional groups, leading to variations in their chemical properties and biological effects.
Eigenschaften
CAS-Nummer |
136020-18-3 |
|---|---|
Molekularformel |
C10H15N3O4 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5S,6R)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c11-8-3-4-13(10(16)12-8)9-2-1-6(15)7(5-14)17-9/h3-4,6-7,9,14-15H,1-2,5H2,(H2,11,12,16)/t6-,7+,9+/m0/s1 |
InChI-Schlüssel |
GOUMWHNAXBKGRV-LKEWCRSYSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]([C@H]1O)CO)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1CC(OC(C1O)CO)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


